molecular formula C12H16N4O B5661673 N'-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide

N'-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide

Cat. No.: B5661673
M. Wt: 232.28 g/mol
InChI Key: GXXCAAXPGAHUCY-UHFFFAOYSA-N
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Description

N'-(1-Methylpiperidin-4-ylidene)pyridine-4-carbohydrazide is a hydrazone derivative synthesized from isonicotinic acid hydrazide (INH), a first-line anti-tuberculosis drug. Structurally, it features a pyridine-4-carbohydrazide backbone conjugated with a 1-methylpiperidin-4-ylidene moiety. This compound belongs to a broader class of acylhydrazones, which are widely studied for their antimicrobial, anticancer, and corrosion inhibition properties .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-16-8-4-11(5-9-16)14-15-12(17)10-2-6-13-7-3-10/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXCAAXPGAHUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C2=CC=NC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide typically involves the reaction of 1-methylpiperidine-4-carboxylic acid with pyridine-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide linkage. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and distillation are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N'-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide exhibits various biological activities:

  • Antimicrobial Properties:
    • Similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial applications. For instance, derivatives of pyridine and hydrazide are often explored for their antibacterial properties due to their ability to disrupt microbial cell walls or inhibit essential enzymes.
  • Anti-inflammatory Effects:
    • Compounds with similar structures have been investigated for their anti-inflammatory properties. The hydrazide moiety may interact with inflammatory pathways, making it a candidate for developing anti-inflammatory agents.
  • Antituberculosis Activity:
    • The structural similarity to isonicotinohydrazide, a known antituberculosis drug, suggests that this compound could also exhibit antitubercular activity. Research into its derivatives has highlighted the importance of the piperidine and pyridine functionalities in enhancing therapeutic efficacy against Mycobacterium tuberculosis .

Applications in Medicinal Chemistry

This compound can serve as a scaffold for designing new drugs. Its unique structure allows for modifications that can enhance potency and selectivity towards specific biological targets:

  • Drug Development:
    • Researchers are exploring this compound's potential as a lead compound in drug discovery, particularly for infectious diseases and inflammatory conditions.

Agrochemical Potential

The compound's bioactivity could extend to agricultural applications:

  • Pesticides:
    • Given its biological activity profile, there is potential for developing it as a pesticide or herbicide. The ability to inhibit specific enzymes or metabolic pathways in pests could provide an avenue for creating effective agricultural chemicals.
  • Fungicides:
    • Similar compounds have been evaluated for antifungal activity, indicating that this compound could be tested against various fungal pathogens affecting crops.

Materials Science Applications

The unique properties of this compound also make it suitable for materials science:

  • Polymer Chemistry:
    • Its reactive functional groups can be utilized in synthesizing polymers with specific properties, such as enhanced thermal stability or chemical resistance.
  • Nanomaterials:
    • The compound can potentially serve as a precursor for creating nanomaterials used in electronics or catalysis due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of N’-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Biological Activity

N'-(1-methylpiperidin-4-ylidene)pyridine-4-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N4C_{12}H_{16}N_{4}, with a molecular weight of approximately 224.29 g/mol. The structure features a piperidine ring, a pyridine moiety, and a hydrazide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of carbohydrazides exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Potential

Several studies have highlighted the anticancer potential of hydrazone derivatives, including those related to this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung cancer cells. The proposed mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

In vitro studies have suggested that compounds similar to this compound possess anti-inflammatory properties. These compounds have been shown to reduce levels of pro-inflammatory cytokines and nitric oxide in macrophage models, indicating their potential as therapeutic agents in inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of pro-inflammatory cytokines

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various hydrazone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibition zones, comparable to standard antibiotics. This suggests its potential utility in treating bacterial infections .

Study 2: Cytotoxicity in Cancer Cells

In a series of cytotoxicity assays, this compound was tested against MCF-7 breast cancer cells. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating strong anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways .

Study 3: Anti-inflammatory Activity

Research conducted on macrophage cell lines demonstrated that treatment with this compound led to a significant decrease in nitric oxide production and pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role as an anti-inflammatory agent in therapeutic applications .

Comparison with Similar Compounds

Key Structural Comparison Table

Compound Name Substituent Synthesis Method Notable Features
Target Compound 1-Methylpiperidin-4-ylidene Condensation (INH + aldehyde) Enhanced lipophilicity, potential CNS penetration
5c (Biphenyl derivative) Biphenyl-4-yl Conventional reflux High stability, MIC = INH-equivalent
Quinoline hybrid 2-(Piperidin-1-yl)quinoline Microwave-assisted Planar rigidity, metal coordination
Cinnamic acid derivative Cinnamoyl Solvent-free condensation Submicromolar anti-TB activity
Anti-Tuberculosis Activity
  • Active Derivatives: Compounds 5a, 5c, and 5d (bearing alkyl/aryl groups) inhibit M. tuberculosis H37Rv at INH-equivalent MICs, with minimal cytotoxicity on RAW 264.7 macrophages .
  • Potent Analogs : Cinnamic acid derivatives achieved MIC values of 0.12 µM against H37Rv, surpassing INH’s potency . The target compound’s methylpiperidine group may mimic bulky substituents, improving membrane penetration and target binding.
Antimicrobial and Anticancer Activity
  • Spiro-indole-thiazolidine derivatives exhibit broad-spectrum antimicrobial activity, though their efficacy depends on the aldehyde used in synthesis .
  • ISB3 , a Schiff base derivative, demonstrated anticancer activity via dual mechanisms (DHFR inhibition and apoptosis induction) .

Physicochemical and Coordination Properties

  • Stability and Solubility : Hydrophobic substituents (e.g., biphenyl in 5c ) enhance metabolic stability but may reduce aqueous solubility . The methylpiperidine group in the target compound balances lipophilicity and solubility.
  • Metal Coordination : Pyridine-4-carbohydrazides form complexes with Co(II), Ni(II), Cu(II), and Pd(II), acting as bidentate ligands via carbonyl and imine groups . The target compound’s methylpiperidine moiety may alter coordination geometry compared to simpler analogs.

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